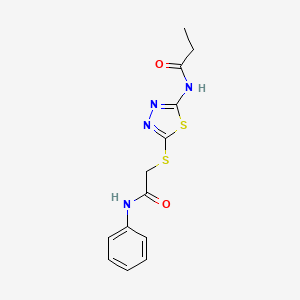

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Description

N-(5-((2-Oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a 1,3,4-thiadiazole derivative characterized by a propionamide backbone linked to a thiadiazole ring via a sulfide bridge. The thiadiazole moiety is substituted at the 5-position with a 2-oxo-2-(phenylamino)ethylthio group, introducing hydrogen-bonding capabilities and aromatic interactions.

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c1-2-10(18)15-12-16-17-13(21-12)20-8-11(19)14-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,19)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXCKCKPVXRAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves the reaction of 2-oxo-2-(phenylamino)ethyl thiol with 1,3,4-thiadiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an ethanolic solution . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound on a large scale.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in nucleophilic substitution and cycloaddition reactions. For example:

-

Ring-opening reactions occur under acidic or basic conditions, with sulfur extrusion observed in reactions with hydrazinecarbothioamides .

-

Electrophilic substitution at the C5 position is facilitated by the electron-deficient nature of the thiadiazole ring.

Key Reaction Example :

Reaction with hydrazinecarbothioamide derivatives in dimethylformamide (DMF) leads to sulfur elimination and thiadiazole ring closure, yielding substituted benzamides (84% yield) .

Thioether Oxidation

The –S–CH2– group undergoes oxidation to form sulfoxides or sulfones:

-

Oxidation with H2O2/CH3COOH : Converts thioether to sulfoxide (R–SO–R') at 60°C .

-

Strong oxidants (e.g., KMnO4) : Yield sulfones (R–SO2–R') under reflux conditions.

Amide Group Reactivity

The propionamide moiety (–NHCOCH2CH3) participates in:

-

Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) hydrolysis yields propionic acid and the corresponding amine.

-

Condensation : Reacts with aldehydes or ketones to form Schiff bases under anhydrous conditions .

Experimental Data :

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid hydrolysis | 6M HCl, 80°C, 4h | Propionic acid + 5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine | 72% |

Ketone Functionalization

The 2-oxoethyl group (–CO–CH2–S–) undergoes:

Scientific Research Applications

Biological Activities

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. Inhibition of DHFR can disrupt DNA synthesis in rapidly dividing cancer cells, indicating potential use as an anticancer agent.

- Anti-inflammatory Effects : Molecular docking studies have shown that this compound can interact with specific enzyme sites involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : Similar compounds within the thiadiazole class have demonstrated significant antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound showed significant growth inhibition in cell viability assays, particularly against breast and lung cancer cell lines. The mechanism of action was linked to its ability to inhibit DHFR effectively .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of this compound to DHFR. The results indicated strong binding interactions, suggesting a promising pathway for further development as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares core structural features with several 1,3,4-thiadiazole derivatives, differing primarily in substituents at the 5-position of the thiadiazole ring. Key analogs include:

| Compound ID () | Substituent at 5-position | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5e | (4-Chlorobenzyl)thio | 74 | 132–134 |

| 5h | Benzylthio | 88 | 133–135 |

| 5j | (4-Chlorobenzyl)thio | 82 | 138–140 |

| 5k | Methylthio | 72 | 135–136 |

Key Observations :

- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e and 5j) correlate with higher melting points compared to non-halogenated analogs (e.g., benzylthio in 5h) due to enhanced intermolecular interactions .

- Steric bulk: The target compound’s 2-oxo-2-(phenylamino)ethylthio group introduces a branched structure, likely reducing synthetic yield compared to linear substituents (e.g., methylthio in 5k).

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogs suggest:

- Solubility: The phenylamino group may enhance solubility in polar solvents compared to purely hydrophobic substituents (e.g., benzylthio). However, the oxo group could introduce polarity-dependent trade-offs .

Biological Activity

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a member of the thiadiazole derivative family, known for its diverse biological activities. This compound features a unique structural framework that integrates a thiadiazole ring with a phenylamino group and a propionamide moiety, which collectively contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₄O₂S₂ with a molecular weight of approximately 342.45 g/mol. The presence of sulfur and nitrogen in its structure enhances its reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound have been explored through various studies, revealing its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that related thiadiazole derivatives inhibited the growth of Staphylococcus epidermidis and other pathogens, suggesting that the compound may possess similar antimicrobial capabilities .

2. Anticancer Properties

Thiadiazole derivatives have been reported to exhibit anticancer activity. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as enzyme inhibition and modulation of signaling pathways . The specific interactions of this compound with cancer-related targets remain an area for further investigation.

3. Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole compounds are well-documented. They may inhibit inflammatory mediators such as cytokines and prostaglandins . This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It could modulate receptor activities on cell surfaces, influencing cellular signaling pathways.

- DNA Interaction : Some studies suggest that thiadiazole derivatives can interact with DNA, affecting gene expression and cellular processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related thiadiazole compounds. Here are key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.